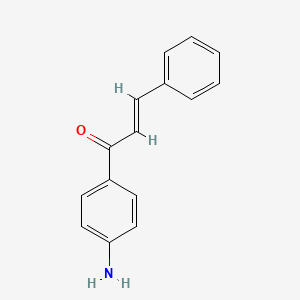

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H,16H2/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKSFLTVXIEEAX-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70417747 | |

| Record name | (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-30-7 | |

| Record name | NSC371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70417747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, a prominent member of the chalcone family, stands as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis via Claisen-Schmidt condensation, and a thorough analysis of its spectroscopic characteristics. Furthermore, this document delves into the reactivity of this aminophenyl chalcone, exploring its potential for further chemical modifications. The guide also discusses its established and potential applications in drug development, particularly in oncology and antimicrobial research, supported by insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this versatile compound.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1] Among these, this compound, often referred to as 4'-aminochalcone, has emerged as a particularly promising scaffold in drug discovery. The presence of the amino group on one of the phenyl rings significantly influences its electronic properties and biological interactions, making it a focal point of research. This guide aims to consolidate the current knowledge on this compound, offering a detailed technical perspective for its scientific exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO | [2] |

| Molecular Weight | 223.27 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4'-Aminochalcone, 1-(4-Aminophenyl)-3-phenyl-2-propen-1-one | [2] |

| CAS Number | 2403-30-7 | [2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 200 °C | [1] |

| Predicted Boiling Point | 424.5±45.0 °C | |

| Predicted Density | 1.162±0.06 g/cm³ |

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is the Claisen-Schmidt condensation.[4][5] This base-catalyzed reaction involves the condensation of 4-aminoacetophenone with benzaldehyde.[4]

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a well-established mechanism. The base abstracts an α-proton from 4-aminoacetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the α,β-unsaturated ketone, this compound. The trans (E) isomer is the thermodynamically favored product.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials:

-

4-Aminoacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[6]

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (10-60%).[6]

-

Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.[8]

-

Neutralization: Neutralize the mixture with dilute hydrochloric acid.[3]

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water until the filtrate is neutral.[8]

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.[8]

-

Drying and Characterization: Dry the purified crystals and characterize them using melting point, FT-IR, NMR, and mass spectrometry.[6]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this chalcone will exhibit characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the amine protons. The coupling constant between the vinylic protons is indicative of the trans (E) configuration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the vinylic carbons. The chemical shift of the carbonyl carbon is typically in the range of 190 ppm.

Note: Specific, experimentally determined peak lists with assignments are crucial for unambiguous identification and are typically reported in peer-reviewed publications.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3462–3369 | -NH₂ | N-H stretching |

| 3051 | C-H (aromatic) | C-H stretching |

| 1697 | C=O | Carbonyl stretching |

| 1656 | C=C (aromatic) | C=C stretching |

| 1585 | C=C (enone) | C=C stretching |

| 1269 | C-N | C-N stretching |

(Data adapted from similar chalcone structures)[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insights into its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 223, corresponding to the molecular weight of the compound.[2]

-

Fragmentation: Common fragmentation patterns for chalcones include the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic fragment ions.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the α,β-unsaturated ketone system and the amino group.

-

Reactions of the Enone System: The conjugated system is susceptible to nucleophilic attack, particularly Michael addition reactions at the β-carbon.[9] It can also undergo reduction to form the corresponding dihydrochalcone.

-

Reactions of the Amino Group: The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological activities.[10]

Applications in Drug Development

This compound has garnered significant attention in the field of drug development due to its diverse pharmacological activities.

Anticancer Activity

This aminophenyl chalcone has demonstrated notable anticancer properties.[11] Research indicates that it can induce apoptosis in cancer cells and modulate key signaling pathways involved in cancer progression.[4] One of the proposed mechanisms involves the downregulation of the oncogenic microRNA-18a (miR-18a), which in turn leads to the upregulation of the tumor suppressor Dicer1 enzyme.[4] This cascade also results in a decrease in the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion and metastasis.[4]

Antimicrobial Activity

This compound has also shown promising activity against various bacterial strains.[11] A key mechanism of its antibacterial action is the inhibition of bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus.[4] By blocking these pumps, the chalcone prevents the expulsion of antibiotics from the bacterial cells, thereby restoring their efficacy against resistant strains. This synergistic effect makes it a valuable candidate for the development of adjuvant therapies to combat antibiotic resistance.

Conclusion

This compound is a versatile and synthetically accessible chalcone with a rich chemical profile and significant potential in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an attractive scaffold for the development of novel therapeutic agents. The detailed technical information provided in this guide serves as a solid foundation for researchers to further explore and exploit the promising biological activities of this compound in the pursuit of new treatments for cancer and infectious diseases.

References

-

Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling - ResearchGate. (URL: [Link])

-

Prep and characterization of a phenylprop-2-en-1-one compound. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

(E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one - NIH. (URL: [Link])

-

Study of Michael addition on chalcones and or chalcone analogues - ResearchGate. (URL: [Link])

-

Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones. (URL: [Link])

-

Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - MDPI. (URL: [Link])

-

This compound | C15H13NO | CID 5354071 - PubChem. (URL: [Link])

-

Synthesis, characterization, photophysical and DFT studies of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) prop-2-en-1-one, a novel aminochalcone - ResearchGate. (URL: [Link])

-

1H and13C NMR spectra of 4,4′-substituted chalcones - ResearchGate. (URL: [Link])

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (URL: [Link])

-

A theoretical and experimental study of the formation mechanism of 4-X-chalcones by the Claisen–Schmidt reaction | Request PDF - ResearchGate. (URL: [Link])

-

1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed. (URL: [Link])

-

New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy - Basrah Journal of Science. (URL: [Link])

-

Synthesis of chalcone: - The Royal Society of Chemistry. (URL: [Link])

-

(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one - PMC - PubMed Central - NIH. (URL: [Link])

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. This compound | C15H13NO | CID 5354071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound For Research [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. basjsci.edu.iq [basjsci.edu.iq]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (4'-Aminochalcone)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth technical overview of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, a synthetic chalcone with significant potential in oncology and infectious disease research. We will move beyond simple data presentation to explore the causality behind its synthesis, characterization, and mechanisms of action, offering field-proven insights for its practical application in a research setting.

Introduction and Strategic Importance

This compound, commonly known as 4'-aminochalcone, is a member of the chalcone family of compounds. These are α,β-unsaturated ketones that serve as key precursors in the biosynthesis of flavonoids in plants[1]. The core chalcone scaffold, consisting of two aromatic rings linked by a three-carbon enone bridge, is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities[1][2].

This specific aminophenyl derivative has emerged as a compound of high interest due to its dual-action potential. In oncology, particularly in breast cancer models, it demonstrates a nuanced mechanism of action by modulating microRNA (miRNA) expression pathways, which are often dysregulated in cancer[3]. Concurrently, it exhibits potent activity against multi-drug resistant bacteria by inhibiting efflux pumps, a primary mechanism of bacterial antibiotic resistance[3]. This guide serves as a comprehensive resource for researchers aiming to synthesize, validate, and experimentally deploy this promising molecule.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible research. The following table summarizes the key identifiers and computed properties for this compound.

| Identifier | Value | Source |

| CAS Number | 2403-30-7 | [4][5][6] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₅H₁₃NO | [4] |

| Molecular Weight | 223.27 g/mol | [4] |

| InChIKey | VEKSFLTVXIEEAX-IZZDOVSWSA-N | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | [4] |

| Synonyms | 4'-Aminochalcone, (E)-1-(4-aminophenyl)-3-phenyl-prop-2-en-1-one | [4] |

| Physical Form | Solid | [7] |

Synthesis and Characterization: A Validated Workflow

The synthesis of 4'-aminochalcone is typically achieved through the Claisen-Schmidt condensation, a reliable and well-established base-catalyzed reaction. This approach offers high yields and operational simplicity.

Principle of Synthesis: Claisen-Schmidt Condensation

The reaction involves the condensation of an aromatic ketone (4-aminoacetophenone) with an aromatic aldehyde (benzaldehyde) that lacks α-hydrogens. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone, forming an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. The subsequent aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (the chalcone). The trans (E) isomer is preferentially formed due to its lower steric hindrance compared to the cis (Z) isomer.

Detailed Synthesis and Purification Protocol

This protocol is a self-validating system. Successful synthesis is confirmed by the physical properties of the product and validated by the subsequent characterization steps.

Reagents & Materials:

-

4-Aminoacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Reflux condenser

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-aminoacetophenone (e.g., 10 mmol) in ethanol (50 mL).

-

Catalyst Introduction: Separately, prepare a 10% aqueous solution of NaOH. Add the NaOH solution dropwise to the ethanolic solution of 4-aminoacetophenone while stirring.

-

Aldehyde Addition: To this basic mixture, add benzaldehyde (10 mmol, equimolar) dropwise at room temperature. The choice of equimolar amounts prevents side reactions and simplifies purification.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form as the product is less soluble in the reaction medium.

-

Isolation: Pour the reaction mixture into a beaker containing crushed ice and water (200 mL). This precipitates the crude product.

-

Neutralization: Neutralize the mixture by adding dilute HCl dropwise until the pH is ~7. This step is critical to remove excess NaOH.

-

Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious cold water to remove any inorganic impurities.

-

Purification (Recrystallization): Recrystallize the crude product from hot ethanol. The choice of ethanol is based on the principle that the chalcone is sparingly soluble in cold ethanol but highly soluble in hot ethanol, allowing for the formation of pure crystals upon cooling.

-

Drying: Dry the purified yellow crystals in a vacuum oven at a low temperature (~50 °C). A melting point of ~200 °C is expected[1].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 4'-Aminochalcone.

Structural Characterization

Unambiguous structural confirmation is achieved using a combination of spectroscopic techniques. The data from these methods should be congruent.

| Technique | Expected Results for this compound |

| FT-IR (KBr, cm⁻¹) | ~3460-3370 (N-H stretching of primary amine), ~1700 (C=O stretching, conjugated ketone), ~1650 (C=C stretching, aromatic and enone), ~1585 (C=C stretching in conjugation with C=O)[8]. |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the aromatic protons of both rings, the vinylic protons of the enone bridge (typically two doublets with a large coupling constant, J ≈ 15 Hz, confirming the trans configuration), and a broad singlet for the -NH₂ protons. |

| Mass Spec. (GC-MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 223.27)[4][9]. |

Key Biological Activities and Mechanisms

4'-Aminochalcone's therapeutic potential stems from its ability to modulate distinct cellular pathways in cancer and microbial cells.

Anticancer Activity: A Novel miRNA-Mediated Pathway

In experimental models of estrogen receptor-positive breast cancer, 4'-aminochalcone has been shown to operate via a novel mechanism that circumvents common resistance pathways[3].

-

Target: It significantly down-regulates the expression of oncogenic microRNA-18a (miR-18a).

-

Downstream Effect 1: The reduction in miR-18a relieves the suppression of its target, the Dicer1 enzyme. Dicer1 is a critical component of the miRNA processing machinery and acts as a tumor suppressor. The resulting up-regulation of Dicer1 restores broader miRNA homeostasis.

-

Downstream Effect 2: This cascade leads to a significant decrease in the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis[3].

This multi-target action makes it a promising candidate for further investigation, especially in cancers resistant to conventional therapies like tamoxifen[3].

Anticancer Signaling Pathway Diagram

Caption: Mechanism of action of 4'-Aminochalcone in breast cancer models.

Antimicrobial Activity: Reversing Antibiotic Resistance

The compound is an effective inhibitor of bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus[3]. These pumps are membrane proteins that actively extrude antibiotics from the bacterial cell, conferring multi-drug resistance. By inhibiting these pumps, 4'-aminochalcone prevents the removal of co-administered antibiotics, thereby restoring their efficacy. This synergistic effect can significantly reduce the minimum inhibitory concentration (MIC) of conventional antibiotics against resistant strains[3].

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of 4'-aminochalcone, a standard MTT assay can be employed to measure its cytotoxic effect on a cancer cell line (e.g., HeLa)[3].

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are insoluble. Solubilizing the formazan allows the quantity of purple color, measured by a spectrophotometer, to be directly proportional to the number of living cells.

Materials:

-

HeLa cells (or other target cancer cell line)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Step-by-Step Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chalcone in culture medium from a DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell control" (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for another 4 hours. The rationale for this timing is to allow sufficient time for viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance of the plates at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

This compound is a synthetically accessible and versatile compound with well-defined mechanisms of action in both oncology and microbiology. Its ability to modulate a critical miRNA pathway in breast cancer and reverse bacterial drug resistance marks it as a valuable tool for fundamental research and a promising scaffold for future drug development.

Future research should focus on:

-

Lead Optimization: Modifying the structure to enhance potency and selectivity for its biological targets.

-

In Vivo Studies: Validating the promising in vitro results in animal models of cancer and infectious disease.

-

Expanded Screening: Testing its efficacy against a broader range of cancer cell lines and resistant bacterial strains.

This guide provides the foundational knowledge for researchers to confidently incorporate this potent chalcone into their experimental workflows.

References

-

ResearchGate. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Singh, S., et al. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

WJPR. (2016). Preparation and characterizations of (2e)-1-(4-{(e)- [(3,4,5-trimethoxy phenyl) methylidene]amino}phenyl)- 3-phenylprop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (2011). (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

MDPI. (2020). VB 1 Promoted Green Synthesis of Chalcones and Its Neuroprotection Potency Evaluation. Retrieved from [Link]

-

ResearchGate. (2008). (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, characterization, photophysical and DFT studies of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) prop-2-en-1-one, a novel aminochalcone. Retrieved from [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound For Research [benchchem.com]

- 4. This compound | C15H13NO | CID 5354071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2403-30-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one | 22966-25-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Pharmacological Potential of Synthetic Chalcones: A Technical Guide for Drug Discovery

Introduction: The Enduring Appeal of the Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This simple, yet remarkably versatile, chemical scaffold is a privileged structure in medicinal chemistry. The presence of the reactive α,β-unsaturated carbonyl group, combined with the ease of synthetic modification of the two aromatic rings, allows for the generation of vast libraries of derivatives with a wide spectrum of biological activities.[2][3]

For decades, researchers have been drawn to synthetic chalcone derivatives as promising lead compounds in drug development. Their activities span a remarkable range, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] Several chalcone-based compounds have even reached clinical use, such as metochalcone (a choleretic agent) and sofalcone (an anti-ulcer drug), validating the therapeutic potential of this molecular framework.[7]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple listing of activities to explain the causality behind experimental choices, detail the protocols for evaluating biological efficacy, and explore the underlying mechanisms of action through which these compounds exert their effects.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The anticancer activity of chalcones is one of the most extensively studied areas, with synthetic derivatives demonstrating the ability to interfere with multiple critical pathways involved in tumor growth and survival.[8][9] The core mechanism often involves inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting the formation of new blood vessels (angiogenesis) that tumors need to grow.[4]

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

A primary anticancer strategy of many potent chalcone derivatives is the inhibition of tubulin polymerization.[4] Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By binding to the colchicine-binding site on β-tubulin, these chalcones disrupt the dynamic equilibrium of microtubule assembly and disassembly.[10] This interference leads to a cascade of events: the mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.[4][11]

Apoptosis is further induced through caspase activation. Chalcones have been shown to activate initiator caspases like caspase-9 (a hallmark of the intrinsic pathway) and executioner caspases like caspase-3.[12][13] This leads to the cleavage of key cellular proteins, resulting in the characteristic morphological changes of apoptosis and the orderly dismantling of the cancer cell.[12]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard acute inflammation assay used to evaluate the efficacy of anti-inflammatory drugs.

| Compound ID | Derivative Description | Dose | % Inhibition of Edema (at 3h) | Reference |

| Compound N3 | 3-(3,5-dimethoxy phenyl)-1-phenyl prop-2-en-1-one | (Not Specified) | 38.46% (at 1h) | [14] |

| Compound N6 | 3-(4-hydroxy phenyl)-1-phenyl prop-2-en-1-one | (Not Specified) | 50.0% (at 1h) | [14] |

| Indomethacin | Standard NSAID | 5 mg/kg | (Varies, used as positive control) | [7] |

| Diclofenac Sodium | Standard NSAID | (Not Specified) | 42.30% (at 1h) | [14] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay measures the ability of a compound to reduce acute inflammation induced by the irritant carrageenan. [7] Materials:

-

Male Albino rats (150-200 g)

-

Synthetic chalcone derivative

-

Carrageenan solution (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Standard drug (e.g., Indomethacin, 5 mg/kg)

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the assay but allow free access to water.

-

Grouping and Baseline Measurement: Divide the animals into groups (n=6): Vehicle Control, Standard Drug, and Test Groups (different doses of the chalcone derivative). Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (b). [7]3. Compound Administration: Administer the chalcone derivative or the standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection. The control group receives only the vehicle. [7][9]4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [7][15]5. Edema Measurement: Measure the paw volume of each rat at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours). These are the post-treatment readings (a). [7]6. Data Analysis:

-

Calculate the edema volume at each time point: Edema Volume = a - b

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:

-

% Inhibition = [(Edema Vol. of Control - Edema Vol. of Treated) / Edema Vol. of Control] x 100

-

-

Antimicrobial and Antioxidant Activities

Beyond their roles in complex diseases like cancer and inflammation, synthetic chalcones also exhibit fundamental protective activities as antimicrobial and antioxidant agents.

Antimicrobial Activity

Chalcone derivatives have shown broad-spectrum activity against various pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi. [2][16]The lipophilic nature of the chalcone scaffold allows it to penetrate microbial cell membranes, though the precise mechanisms of action are varied and can include disruption of cellular respiration and inhibition of essential enzymes.

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [2] Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Nutrient broth (e.g., Tryptone Soy Broth)

-

Sterile 96-well microplates

-

Chalcone derivatives dissolved in DMSO

-

Resazurin solution (indicator of metabolic activity)

-

Standard antibiotic (e.g., Ampicillin)

Procedure:

-

Preparation: Fill all wells of a 96-well plate with 50 µL of nutrient broth. [2]2. Serial Dilution: Add 50 µL of the chalcone stock solution (e.g., in DMSO/broth) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of chalcone concentrations.

-

Inoculation: Prepare a bacterial inoculum adjusted to a concentration of approximately 1 x 10^6 CFU/mL. Add 10 µL of this inoculum to each well. [2]Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours. [2]5. MIC Determination: After incubation, add 5 µL of resazurin solution to each well and incubate for a further 30 minutes. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration of the chalcone derivative in which no color change is observed, indicating inhibition of bacterial growth. [2]

Antioxidant Activity

Many chalcones are potent antioxidants, capable of neutralizing harmful reactive oxygen species (ROS). This activity is often attributed to the presence of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to stabilize free radicals. [17]

This is a common and straightforward assay to measure the radical-scavenging ability of a compound. [18] Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 100 µM)

-

Chalcone derivatives dissolved in methanol

-

Standard antioxidant (e.g., Ascorbic acid)

-

Spectrophotometer or plate reader (517 nm)

Procedure:

-

Reaction Mixture: In a microplate or cuvette, mix various concentrations of the chalcone solution with the DPPH solution (e.g., add 50 µL of chalcone solution to 150 µL of DPPH solution). [18]2. Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes. [18]3. Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by the antioxidant is observed as a decrease in absorbance (a color change from purple to yellow). [19]4. Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(Absorbance of DPPH Control - Absorbance of Sample) / Absorbance of DPPH Control] x 100

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration.

-

Conclusion and Future Directions

The synthetic chalcone scaffold represents a highly fruitful platform for the discovery of novel therapeutic agents. The ease of synthesis via methods like the Claisen-Schmidt condensation allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of derivatives for enhanced potency and selectivity against specific biological targets. [5]Current research continues to explore novel chalcone hybrids, combining the chalcone moiety with other pharmacophores to create multi-target drugs, particularly in the realm of cancer therapy. [20]As our understanding of the molecular pathways underlying disease grows, the targeted design of synthetic chalcones will undoubtedly continue to yield promising candidates for the next generation of medicines.

References

A complete list of all sources cited in this document with clickable URLs for verification.

Sources

- 1. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. inotiv.com [inotiv.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of different heterocycles-linked chalcone conjugates as cytotoxic agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. acgpubs.org [acgpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. ijcea.org [ijcea.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antimicrobial Activity of 4-Aminochalcone Compounds

This guide provides a comprehensive technical overview of 4-aminochalcone compounds, a promising class of molecules exhibiting significant antimicrobial properties. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel anti-infective agents. This document delves into the synthesis, mechanisms of action, structure-activity relationships, and the critical experimental methodologies used to evaluate the efficacy of these compounds.

Foreword: The Imperative for Novel Antimicrobials

The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. The relentless evolution of resistance mechanisms in bacteria and fungi necessitates a continuous search for new chemical entities that can circumvent existing resistance pathways. Chalcones, belonging to the flavonoid family, have emerged as privileged scaffolds in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities. Within this class, 4-aminochalcones have demonstrated particularly noteworthy potential as antimicrobial agents, warranting a detailed exploration of their scientific landscape.

The 4-Aminochalcone Scaffold: A Privileged Structure

Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system. The 4-aminochalcone subclass is distinguished by the presence of an amino group at the fourth position of ring B. This specific substitution has been shown to be a critical determinant of their antimicrobial potency.

Caption: General chemical structure of the 4-aminochalcone scaffold.

The synthetic tractability of the chalcone backbone, typically achieved through the Claisen-Schmidt condensation, allows for extensive structural modifications. This facilitates the exploration of structure-activity relationships (SAR) by introducing various substituents on both aromatic rings, providing a powerful platform for optimizing antimicrobial activity and other pharmacological properties.

Synthesis of 4-Aminochalcone Derivatives

The cornerstone of investigating 4-aminochalcones is their synthesis. The most common and efficient method is the base-catalyzed Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone (containing the precursor to Ring A) and a 4-aminobenzaldehyde (containing Ring B).

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

-

Reactant Preparation: Dissolve equimolar amounts of a substituted acetophenone and 4-aminobenzaldehyde in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture while stirring at room temperature. The base facilitates the deprotonation of the α-carbon of the acetophenone, initiating the condensation.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Product Isolation: Once the reaction is complete, pour the mixture into ice-cold water. The chalcone product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it with cold water to remove excess base, and then recrystallize it from an appropriate solvent (e.g., ethanol) to obtain the pure 4-aminochalcone compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Caption: Workflow for the synthesis of 4-aminochalcone derivatives.

In Vitro Evaluation of Antimicrobial Activity

A systematic in vitro evaluation is paramount to determining the antimicrobial spectrum and potency of newly synthesized 4-aminochalcone compounds. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) provide the framework for these assessments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Culture the test microorganism (bacterium or fungus) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Serial Dilutions: Prepare a two-fold serial dilution of the 4-aminochalcone compound in a 96-well microtiter plate using the appropriate broth medium. The concentration range should be chosen to encompass the expected MIC value.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is determined as an extension of the MIC assay.

Experimental Protocol: MBC/MFC Determination

-

Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Anti-Biofilm Activity

Many chronic infections are associated with microbial biofilms, which are notoriously resistant to conventional antibiotics. Assessing the ability of 4-aminochalcones to inhibit biofilm formation or eradicate established biofilms is a critical step in their evaluation.

Experimental Protocol: Crystal Violet Assay for Biofilm Inhibition

-

Biofilm Formation: In a 96-well plate, add the microbial inoculum and various sub-MIC concentrations of the 4-aminochalcone compound to a rich medium that promotes biofilm formation (e.g., Tryptic Soy Broth).

-

Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm development.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

-

Staining: Add a 0.1% crystal violet solution to each well to stain the adherent biofilm. Incubate for 15-20 minutes.

-

Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Quantification: Measure the absorbance of the solubilized stain using a microplate reader (typically at 570-595 nm). A reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Mechanism of Action: Unraveling the Antimicrobial Effects

While the precise mechanisms of action for all 4-aminochalcone derivatives are not fully elucidated and can vary, several key pathways have been proposed and investigated.

-

Disruption of Microbial Membranes: The lipophilic nature of the chalcone scaffold allows these compounds to intercalate into the lipid bilayer of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

-

Inhibition of Efflux Pumps: Efflux pumps are a major mechanism of antibiotic resistance in bacteria. Some 4-aminochalcones have been shown to inhibit the activity of these pumps, thereby restoring the efficacy of conventional antibiotics when used in combination.

-

Inhibition of Key Enzymes: Chalcones can act as enzyme inhibitors, targeting essential microbial enzymes involved in processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.

-

Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that regulates virulence factor expression and biofilm formation in many bacteria. Certain chalcones have demonstrated the ability to interfere with quorum sensing signaling, thereby attenuating microbial pathogenicity.

Caption: Proposed mechanisms of antimicrobial action for 4-aminochalcones.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for the rational design of more potent 4-aminochalcone derivatives. By systematically modifying the substituents on rings A and B, researchers can identify key structural features that govern antimicrobial activity.

| Ring | Position | Substituent Type | Impact on Activity |

| Ring A | 2' or 4' | Halogens (F, Cl, Br) | Often increases lipophilicity and enhances activity |

| Ring A | 2' or 4' | Hydroxyl (-OH) | Can increase activity, particularly against fungi |

| Ring B | 4 | Amino (-NH₂) | Generally crucial for potent activity |

| Ring B | 2 or 3 | Electron-withdrawing groups | Can modulate activity, but effects vary |

Key SAR Observations:

-

The 4-Amino Group: The presence of the amino group at the 4-position of Ring B is a consistent feature in many of the most active compounds. Its basicity and ability to form hydrogen bonds are thought to be important for target interaction.

-

Halogenation: The introduction of halogens, particularly on Ring A, frequently leads to a significant increase in antimicrobial potency. This is often attributed to an increase in the compound's lipophilicity, which facilitates its passage through microbial membranes.

-

Hydroxylation: Hydroxyl groups, especially at the 2'-position of Ring A, can enhance activity, possibly by enabling chelation with metal ions essential for microbial enzymes.

-

The α,β-Unsaturated Carbonyl System: This Michael acceptor is a key reactive center and is believed to be involved in covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins.

Future Directions and Conclusion

4-aminochalcone compounds represent a highly promising and versatile scaffold for the development of new antimicrobial agents. Their straightforward synthesis, coupled with a broad spectrum of activity and multiple potential mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Utilizing the insights from SAR studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism Deconvolution: Employing advanced techniques such as proteomics and transcriptomics to definitively identify the molecular targets of the most potent compounds.

-

In Vivo Efficacy: Progressing the most promising leads into animal models of infection to evaluate their in vivo efficacy and safety.

-

Combination Therapy: Exploring the synergistic potential of 4-aminochalcones with existing antibiotics to combat drug-resistant infections.

References

-

Synthesis and antimicrobial evaluation of some new chalcones. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Synthesis, characterization, and antimicrobial activity of some new chalcones. Journal of the Serbian Chemical Society.[Link]

-

Synthesis, characterization and in vitro antimicrobial activities of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

-

Synthesis and biological evaluation of some chalcone derivatives. International Journal of Pharmaceutical Sciences and Research.[Link]

-

Synthesis and antimicrobial activities of some novel chalcones. E-Journal of Chemistry.[Link]

-

Synthesis and evaluation of antimicrobial activity of some chalcones. International Journal of ChemTech Research.[Link]

-

Synthesis and in-vitro antimicrobial activity of some new chalcones. Der Pharma Chemica.[Link]

-

Synthesis and antimicrobial activity of some novel chalcones containing 2,4-dichloro-phenyl group. Der Pharma Chemica.[Link]

Methodological & Application

Development of chalcone derivatives as efflux pump inhibitors

Application Notes & Protocols

Topic: Development of Chalcone Derivatives as Efflux Pump Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Paradigm in Combating Antimicrobial Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. One of the primary mechanisms by which bacteria evade the action of antibiotics is through the overexpression of efflux pumps—membrane proteins that actively extrude therapeutic agents from the cell, reducing their intracellular concentration to sub-therapeutic levels.[1][2] This mechanism confers resistance to a broad spectrum of structurally and functionally diverse antibiotics.

An emerging and promising strategy to counteract this resistance is the development of Efflux Pump Inhibitors (EPIs). These molecules, when used as adjuvants, can block the efflux mechanism, thereby restoring the efficacy of conventional antibiotics.[3] Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid scaffold (1,3-diphenyl-2-propen-1-one), have garnered significant attention as a versatile platform for developing potent EPIs.[3][4][5] Their structural simplicity, ease of synthesis, and amenability to chemical modification make them ideal candidates for structure-activity relationship (SAR) studies.[6][7]

This guide provides a comprehensive framework for the synthesis, evaluation, and characterization of novel chalcone derivatives as bacterial efflux pump inhibitors. It is designed to equip researchers with both the theoretical understanding and the practical, field-proven protocols necessary to advance the discovery of new antimicrobial adjuvants.

Section 1: Synthesis of Chalcone Scaffolds

The cornerstone of developing novel EPIs is the efficient and versatile synthesis of a library of candidate molecules. The Claisen-Schmidt condensation is the most common and reliable method for synthesizing the chalcone backbone.

Causality: This reaction is favored due to its operational simplicity, use of readily available starting materials (substituted benzaldehydes and acetophenones), and generally high yields. By systematically varying the substituents on both aromatic rings, a diverse chemical library can be generated, which is essential for comprehensive SAR studies.

Sources

- 1. New Chalcone–Triazole Hybrids with Promising Antimicrobial Activity in Multidrug Resistance Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps[v1] | Preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one

Welcome to the technical support guide for the purification of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, a key chalcone intermediate in pharmaceutical research and development.[1] This document is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting advice and detailed protocols to overcome common purity challenges encountered during and after its synthesis via the Claisen-Schmidt condensation.

The Claisen-Schmidt condensation, while a classic and powerful C-C bond-forming reaction, can present challenges in achieving high purity of the desired α,β-unsaturated ketone product.[2] This guide provides a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics of pure this compound?

A1: Verifying the identity and purity of your final product is critical. Below is a table summarizing the expected spectral data.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 6.8–8.0 ppm. The α,β-unsaturated protons of the enone system are characteristic doublets, with a large coupling constant (J ≈ 15–16 Hz) confirming the (E)- or trans-configuration.[1] |

| ¹³C NMR | The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region of the spectrum. Aromatic and vinylic carbons will also be present. A known reference for the ¹³C NMR spectrum can be found in the work of Solaniova et al. (1976).[3] |

| IR Spectroscopy | The infrared spectrum will show a characteristic C=O stretching vibration for the α,β-unsaturated ketone. Additionally, N-H stretching bands from the primary amine, C-H stretching from the aromatic rings, and C=C stretching from both the aromatic rings and the enone system will be observable. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₃NO, M.W. = 223.27 g/mol ) should be observed.[3] |

Q2: What are the most common impurities I should be aware of during the synthesis?

A2: The most common impurities arise from unreacted starting materials and side reactions inherent to the Claisen-Schmidt condensation mechanism. These include:

-

Unreacted Starting Materials: 4-aminoacetophenone and benzaldehyde.

-

Michael Addition Adduct: The enolate of 4-aminoacetophenone can act as a nucleophile and attack the β-carbon of the newly formed chalcone in a 1,4-conjugate addition, leading to a dimeric byproduct.[4][5] This is more likely with prolonged reaction times or high concentrations of a strong base.

-

Aldol Addition Product: The initial β-hydroxy ketone intermediate may persist if the dehydration step is incomplete.

-

Self-Condensation of 4-aminoacetophenone: Although less favorable than the reaction with the more electrophilic benzaldehyde, some self-condensation of the ketone can occur.

Q3: My crude product is a persistent oil or gummy solid. How can I induce crystallization?

A3: The formation of an oil or gummy precipitate is a common issue, often due to the presence of impurities that inhibit the formation of a crystal lattice.[6] Here are several strategies to address this:

-

Solvent Titration: Dissolve the oil in a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (e.g., water, hexane) until the solution becomes turbid. Gently warm the mixture until it is clear again, and then allow it to cool slowly.

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.

-

Slow Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

-

Re-purification: If the above methods fail, it is likely that the impurity level is too high, and purification by column chromatography is necessary before attempting recrystallization again.[7]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction. - Competing side reactions (e.g., Michael addition).[4] - Product loss during workup or purification. | - Monitor the reaction by TLC to ensure completion. - Control the reaction temperature (e.g., use an ice bath) and reaction time to minimize side reactions.[4] - Optimize the purification procedure to minimize transfers and use appropriate solvent volumes. |

| Colored Impurities | - Formation of colored byproducts from the reaction of the amino group or oxidation. | - Treat a solution of the crude product with activated charcoal before recrystallization. - Column chromatography can effectively separate colored impurities. |

| Broad Melting Point Range | - Presence of impurities. | - Recrystallize the product from a suitable solvent system until a sharp melting point is obtained. - If recrystallization is ineffective, purify by column chromatography. |

| Poor Separation on TLC/Column Chromatography | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. For this polar chalcone, a mixture of hexane and ethyl acetate is a good starting point.[8] Gradually increasing the proportion of ethyl acetate will increase the polarity. - Consider alternative solvent systems such as dichloromethane/hexane or toluene/ethyl acetate.[7] |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds, provided a suitable solvent is found. Ethanol is a commonly used and effective solvent for chalcones.[8]

-

Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but sparingly when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Hot Filtration (Optional): If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry on the filter paper.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds, especially when dealing with oily products or complex mixtures.[8]

-

TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a common choice. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[7]

-

Column Packing (Wet Method):

-

Place a small plug of cotton or glass wool at the bottom of a chromatography column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and pour it into the column.

-

Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel.

-

-

Sample Loading:

-

Direct Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.

-

Dry Loading (for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

-

-

Elution: Carefully add the eluent to the column and begin collecting fractions. You may start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to improve separation.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified chalcone.

Visualization of Purification Workflow

Caption: A general workflow for the purification of crude this compound.

Troubleshooting Decision Tree for Impurities

Caption: A decision tree to aid in identifying and resolving common impurities.

References

-

ResearchGate. (n.d.). Condensation of benzaldehyde and the substituted acetophenone using ZnO/RGO as catalyst. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid Phase Synthesis of Aminochalcones. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. Retrieved from [Link]

- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.

-

MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Michael's addition reaction of chalcone. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

Wentzel Lab. (2021, February 11). Chalcone Synthesis Mechanism-E2 vs E1cb [Video]. YouTube. [Link]

-

Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

-

Reddit. (n.d.). Chalcone Synthesis. Retrieved from [Link]

Sources

- 1. This compound For Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H13NO | CID 5354071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the Anticancer Potential of (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one and Other Prominent Chalcones

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Among the myriad of molecular scaffolds under investigation, chalcones (1,3-diaryl-2-propen-1-ones) have emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides an in-depth, objective comparison of the anticancer activity of the synthetic aminochalcone, (2E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (APE) , against two well-characterized, naturally occurring chalcones: Xanthohumol and Licochalcone A . This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of pertinent molecular pathways and experimental workflows, designed for researchers, scientists, and drug development professionals.

Introduction to Chalcones as Anticancer Agents

Chalcones are the biosynthetic precursors to all flavonoids and are abundant in edible plants. Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is amenable to diverse chemical modifications, leading to a vast library of derivatives with enhanced biological activities. The anticancer properties of chalcones are attributed to their ability to interact with multiple cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1] The presence of the α,β-unsaturated ketone moiety is often critical for their cytotoxic activity, acting as a Michael acceptor that can react with nucleophilic groups in proteins, such as cysteine residues in key enzymes.[2]

Comparative Analysis of Anticancer Activity

This section compares the in vitro cytotoxic activity of this compound (APE) with that of Xanthohumol and Licochalcone A against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is the primary metric for comparison.

This compound (APE): A Promising Aminochalcone

APE is a synthetic chalcone derivative characterized by an amino group on one of the phenyl rings. The introduction of an amino group has been shown to be favorable for the antitumor activity of chalcones.[1] Structurally, APE is a relatively simple chalcone, which makes it an attractive candidate for further chemical modification and optimization.

dot

Caption: Chemical structure of Xanthohumol.

Licochalcone A: A Key Bioactive Compound from Licorice Root

Licochalcone A is a major chalcone isolated from the roots of licorice (Glycyrrhiza species). It is known to possess a wide range of pharmacological properties, including significant anticancer activity against various human malignancies. [3] dot

Caption: Chemical structure of Licochalcone A.

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for APE, Xanthohumol, and Licochalcone A against various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell density, passage number, and treatment duration can influence the results.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |

| This compound (APE) | T47D | Breast Cancer | 23.6 |

| HeLa | Cervical Cancer | 101.9 | |

| Xanthohumol | HepG2 | Liver Cancer | ~20 |

| 40-16 (HCT-116 derivative) | Colon Cancer | 4.1 (24h), 3.6 (48h), 2.6 (72h) [3] | |

| AGS | Gastric Cancer | 16.04 | |

| SGC-7901 | Gastric Cancer | 35.81 | |

| MGC-803 | Gastric Cancer | 111.16 | |

| Licochalcone A | SKOV3 | Ovarian Cancer | 19.22 |

| A549 | Lung Cancer | ~20 | |

| H460 | Lung Cancer | ~15 | |

| 22Rv1 | Prostate Cancer | 15.73 - 23.35 [4] | |

| LNCaP | Prostate Cancer | 15.73 - 23.35 [4] | |

| PC-3 | Prostate Cancer | 15.73 - 23.35 [4] | |

| DU145 | Prostate Cancer | 15.73 - 23.35 [4] |

Mechanisms of Anticancer Action

The anticancer efficacy of these chalcones is underpinned by their ability to modulate key cellular processes, primarily apoptosis and the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. [5]Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). [2][6]The ratio of these proteins determines the cell's susceptibility to apoptosis. Chalcones can shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to cell death. [7] Xanthohumol has been shown to induce apoptosis in liver cancer cells by increasing the expression of p53, which in turn can upregulate Bax and downregulate Bcl-2. [8]It also activates caspase-3, a key executioner of apoptosis. [8] Licochalcone A induces apoptosis in various cancer cells by activating caspase-3 and promoting the cleavage of poly(ADP-ribose) polymerase (PARP). [9]It can also induce endoplasmic reticulum (ER) stress, which can trigger apoptosis. [9] The apoptotic mechanism of APE has been linked to the downregulation of oncogenic microRNA-18a (miR-18a), leading to the upregulation of the tumor suppressor Dicer1. [1]While this points to a distinct mechanism, it is likely that these events converge on the core apoptotic machinery.

dot

Caption: Simplified signaling pathway of chalcone-induced intrinsic apoptosis.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Chalcones can intervene at various checkpoints of the cell cycle, primarily at the G1/S and G2/M transitions, thereby halting proliferation.

Licochalcone A has been reported to induce G2/M cell cycle arrest in non-small cell lung cancer cells by downregulating key regulatory proteins such as Cyclin B1, Cdc2, and Cdc25C. [9]It can also cause G1 arrest in other cancer types by modulating the expression of Cyclin D1, Cyclin E, CDK2, and CDK4. [10] The effect of APE and Xanthohumol on the cell cycle is also an active area of investigation, with studies suggesting they can induce arrest at various phases depending on the cancer cell type. [11]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of APE and key assays used to evaluate the anticancer activity of these chalcones.

Synthesis of this compound (APE) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.

Materials:

-

4-aminoacetophenone

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Dissolve 4-aminoacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Add benzaldehyde (1 equivalent) to the solution and stir.

-

Prepare a solution of NaOH (1.2 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture while stirring.

-

Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

A yellow precipitate of APE will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water to remove any remaining NaOH.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-